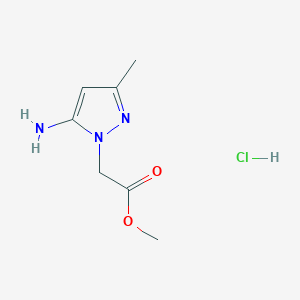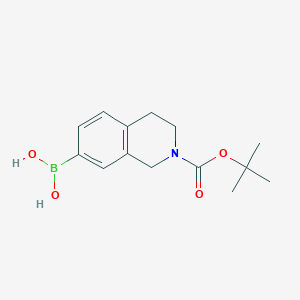![molecular formula C7H5N3O3 B3089178 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190311-92-2](/img/structure/B3089178.png)
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol
Overview
Description
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is a 7-Azaindole derivative identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in scientific literature . These compounds have been synthesized as part of a strategy to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The molecular formula is C7H6N2O and the molecular weight is 134.14 .Chemical Reactions Analysis
As a reagent, this compound is used in the synthesis of potent VEGFR-2 inhibitors . It is also an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .Mechanism of Action
Target of Action
The primary targets of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound inhibits FGFRs, thereby disrupting these signaling pathways .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. Additionally, its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the major limitations of this compound is its low solubility in aqueous solvents, which can limit its bioavailability and efficacy.
Future Directions
The future directions of research on 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol include the development of more efficient synthesis methods to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound and its potential targets in cancer cells and inflammatory cells. Additionally, more in vivo studies are needed to evaluate the efficacy and safety of the compound in animal models. Furthermore, the development of novel drug delivery systems can improve the bioavailability and efficacy of the compound in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a potential therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of the compound and its potential targets in cancer cells and inflammatory cells. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of the compound in clinical settings.
Scientific Research Applications
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Moreover, it has been found to possess antioxidant properties that can protect against oxidative stress-induced damage.
properties
IUPAC Name |
3-nitro-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-1-4-7(9-6)5(3-8-4)10(12)13/h1-3,8H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXFZKDCDNZHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3089101.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3089110.png)





![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3089159.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)
![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)
![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)